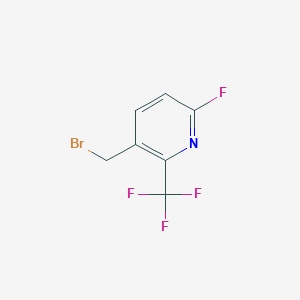

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(bromomethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBMZOCALOEEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table: Synthesis Yields of Related Trifluoromethylpyridines

| Compound | Synthesis Method | Yield |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)pyridine | Fluorination of 2-chloro-6-(trichloromethyl)pyridine | High |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorination and fluorination of 2-chloro-5-methylpyridine | Variable |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol under an inert atmosphere.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It is employed in the preparation of fluorinated heterocycles, which are valuable intermediates in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in medicinal chemistry for the design and synthesis of biologically active molecules. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is used in the synthesis of herbicides, insecticides, and fungicides. Its unique chemical properties make it a valuable intermediate in the production of crop protection agents .

Mechanism of Action

The mechanism of action of 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromomethyl group allows for covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts . The fluoro and trifluoromethyl groups can influence the electronic properties of the compound, enhancing its binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

- CAS Number : 1159512-36-3

- Molecular Formula : C₆H₂BrF₄N

- Molecular Weight : 244.98 g/mol

- Key Substituents : Bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups at positions 3, 2, and 6, respectively, on the pyridine ring .

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine with structurally analogous compounds:

Key Observations :

Functional Group Influence : The presence of an amine group (e.g., 2-Bromo-6-CF₃-pyridin-3-amine) introduces hydrogen-bonding capability, enhancing solubility and interaction with biological targets .

Methyl vs. Halogen : Methyl substituents (e.g., 3-Bromo-2-methyl-6-CF₃-pyridine) reduce electronegativity but improve lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Reactivity in Cross-Coupling Reactions

- 3-Bromo-2-fluoro-6-CF₃-pyridine participates in Suzuki-Miyaura couplings with aryl boronic acids, leveraging bromine as a leaving group. Fluorine’s inductive effect activates the pyridine ring toward electrophilic substitution .

- 3-Bromo-2-chloro-6-CF₃-pyridine exhibits slower reaction rates in palladium-catalyzed couplings due to chlorine’s stronger C-Cl bond (vs. C-Br), requiring higher temperatures or specialized catalysts .

- 2-Bromo-6-CF₃-pyridin-3-amine undergoes Buchwald-Hartwig amination more readily than non-aminated analogs, as the NH₂ group stabilizes transition metals during catalysis .

Biological Activity

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound is characterized by its molecular formula and a molecular weight of 258.01 g/mol. Its structure includes:

- A bromomethyl group at the 3-position.

- A fluoro group at the 6-position.

- A trifluoromethyl group at the 2-position.

These substituents contribute to its chemical reactivity and stability, making it a valuable scaffold for drug development.

The biological activity of 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromomethyl group facilitates this interaction, leading to stable adduct formation with enzymes or receptors, which can inhibit their activity or modulate their function. The presence of fluorine atoms enhances metabolic stability and bioavailability, critical for therapeutic applications.

Therapeutic Applications

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The unique electronic characteristics provided by the trifluoromethyl group may enhance interaction with microbial targets .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways. Its ability to selectively target specific enzymes makes it a candidate for developing drugs aimed at treating diseases linked to enzyme dysfunction.

- Neurological Disorders : Preliminary studies suggest that derivatives of this compound may play a role in treating neurological disorders by modulating neurotransmitter activity or inhibiting neurotoxic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated pyridine derivatives, including 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine, demonstrated significant antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine | 32 | E. coli |

| Similar Brominated Compound | 64 | S. aureus |

Case Study 2: Enzyme Inhibition Profile

In vitro assays were performed to evaluate the enzyme inhibition profile of the compound against several targets, including proteases and kinases. The results indicated that the compound could inhibit specific enzymes involved in cancer progression.

| Enzyme Target | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Protease A | 0.5 | Competitive |

| Kinase B | 1.2 | Non-competitive |

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine?

- Methodological Answer : A common approach involves sequential functionalization of a pyridine core. For example:

Fluorination : React 2-chloro-6-(trifluoromethyl)pyridine with KF in DMSO at 120°C to introduce the fluorine substituent .

Bromination : Use N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN catalyst in CCl₄) to introduce the bromomethyl group at the 3-position.

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .

- Key Considerations :

- Side reactions (e.g., over-bromination) may occur; monitor via TLC (hexane:ethyl acetate = 4:1) .

- Yields typically range from 50–70%, depending on reaction scale and purification efficiency .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

- Methodological Answer :

- X-ray crystallography : Resolve atomic positions using single-crystal diffraction. For example, a related pyridine derivative showed a dihedral angle of 59.8° between aromatic rings, confirmed by intermolecular C–H···π interactions .

- Multinuclear NMR : Use ¹H-¹³C HSQC to correlate methylene protons (δ ~4.5 ppm) with the brominated carbon, and ¹⁹F NMR to distinguish CF₃ (δ -63 ppm) and fluorine substituents (δ -110 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize brominated compounds with sodium bicarbonate, and collect waste in halogen-compatible containers .

- Storage : Store at 2–8°C in amber glass under nitrogen to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence cross-coupling reactivity?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The electron-withdrawing CF₃ group activates the pyridine ring toward Pd-catalyzed coupling. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor for regioselectivity at the 4-position due to fluorine’s ortho-directing effect .

- Contradiction Analysis : Conflicting reports on reaction rates (e.g., faster with CF₃ vs. slower with F) may arise from solvent polarity. Optimize using DMF for polar substrates or toluene for sterically hindered partners .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

- Methodological Answer :

- Nucleophilic Substitution : Replace Br with azide (NaN₃ in DMF, 60°C) while suppressing elimination by maintaining pH < 7 .

- Grignard Reactions : Use low temperatures (-20°C) to prevent attack on the pyridine nitrogen. For example, methyl magnesium bromide adds to the bromomethyl group with 85% yield .

- Byproduct Identification : Use LC-MS to detect debrominated products (m/z = [M-Br]+) and adjust reaction stoichiometry .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict packing motifs. For example, calculate Hirshfeld surfaces to visualize C–H···F interactions dominant in fluorinated pyridines .

- Comparative Analysis : Compare simulated powder XRD patterns (Mercury software) with experimental data to validate polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.